molecular formula C5H7FO2 B1527018 2-Fluoro-3-methylbut-2-enoic acid CAS No. 15051-86-2

2-Fluoro-3-methylbut-2-enoic acid

Cat. No.: B1527018
CAS No.: 15051-86-2
M. Wt: 118.11 g/mol
InChI Key: RHPSOCYWHMIVLQ-UHFFFAOYSA-N
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Description

Significance of α-Fluoro-α,β-Unsaturated Carboxylic Acids in Contemporary Organic Chemistry

The introduction of fluorine atoms into organic molecules is a critical strategy in the fields of medicine, agrochemicals, and functional materials. hokudai.ac.jp α-Fluoro-α,β-unsaturated carboxylic acids and their ester derivatives are particularly significant as versatile building blocks in organic synthesis. hokudai.ac.jp Their value stems from the unique electronic properties conferred by the fluorine atom, which can profoundly influence the reactivity and biological activity of a molecule.

These compounds serve as important precursors for a variety of other fluorinated molecules. For instance, α-fluoro-α,β-unsaturated esters are employed as key intermediates in the synthesis of monofluorinated retinoids, fluorinated analogues of insect sex pheromones, and pyrethroids. acs.org Furthermore, they can be converted into 2-fluoroalkanoic acids with high enantiomeric excess through asymmetric hydrogenation, providing access to chiral fluorinated structures. acs.org The development of new synthetic methods for these compounds is driven by their potential application in medicinal chemistry, a field where the lack of reliable synthetic routes has historically inhibited further studies. acs.org

Overview of Structural Motifs and Reactivity Profiles of Fluoroenoic Acids

The defining structural motif of an α-fluoro-α,β-unsaturated carboxylic acid is the carbon-carbon double bond positioned between the α- and β-carbon atoms relative to the carboxyl group, with a fluorine atom attached to the α-carbon. This arrangement leads to the existence of (E) and (Z) stereoisomers, the selective synthesis of which is a significant focus of research. acs.orgnih.gov

The reactivity of these compounds is governed by the interplay between the electron-withdrawing carboxylic acid group and the fluorine atom, and the nucleophilic/electrophilic character of the double bond. A number of methods have been developed for the stereoselective synthesis of α-fluoro-α,β-unsaturated esters, which are closely related derivatives. The Wadsworth-Horner-Emmons reaction is a common choice, and palladium-catalyzed carboalkoxylation of 1-bromo-1-fluoroalkenes has emerged as a powerful technique for accessing specific stereoisomers. acs.orgnih.govcapes.gov.br For example, (E)-1-bromo-1-fluoroalkenes react faster in these palladium-catalyzed reactions, leading to a high predominance of the (Z)-α-fluoro-α,β-unsaturated ester product. acs.orgnih.gov

Like other α,β-unsaturated carboxylic acids, fluoroenoic acids can undergo addition reactions across the double bond. britannica.comlibretexts.org However, the presence of the α-fluoro substituent modifies the electron density of the double bond, influencing the regioselectivity of these additions. libretexts.org

Table 1: Examples of α-Fluoro-α,β-Unsaturated Esters and Their Synthesis
Compound NameStructureStereochemistrySynthetic PrecursorKey Reaction TypeReference
(Z)-α-Fluoro-α,β-unsaturated esterR-CH=C(F)-COOR'Z(E)-1-Bromo-1-fluoroalkenePalladium-catalyzed Carboalkoxylation acs.org
(E)-α-Fluoro-α,β-unsaturated esterR-CH=C(F)-COOR'E(Z)-1-Bromo-1-fluoroalkenePalladium-catalyzed Carboalkoxylation nih.gov

Identification of Current Research Gaps and Opportunities for 2-Fluoro-3-methylbut-2-enoic Acid

A review of the scientific literature reveals a significant research gap concerning the specific compound This compound . While its non-fluorinated counterpart, 3-methylbut-2-enoic acid (also known as senecioic acid), is a known natural product and chemical intermediate, the fluorinated analogue remains largely unexplored. ebi.ac.ukgoogle.com Searches in chemical databases confirm its existence, but dedicated studies on its synthesis, properties, and reactivity are conspicuously absent. bldpharm.com

This lack of information presents a clear opportunity for new research. The established methods for synthesizing other α-fluoro-α,β-unsaturated carboxylic acids and their esters could be adapted to produce this compound. acs.orgnih.gov Investigating its synthesis would be the first step. Subsequent studies could then explore its unique chemical reactivity, comparing it to both its non-fluorinated analog and other α-fluoro-α,β-unsaturated acids. Given the established importance of fluorinated compounds in medicinal and materials chemistry, the synthesis and characterization of this compound could unveil novel properties and applications, making it a valuable addition to the library of fluorinated building blocks available to chemists. hokudai.ac.jp

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-methylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO2/c1-3(2)4(6)5(7)8/h1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPSOCYWHMIVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15051-86-2
Record name 2-fluoro-3-methylbut-2-enoic acid
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Advanced Synthetic Methodologies for 2 Fluoro 3 Methylbut 2 Enoic Acid

Strategic Retrosynthetic Analysis for Complex Fluoroalkene Carboxylic Acids

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. leah4sci.comyoutube.com For a target molecule like 2-Fluoro-3-methylbut-2-enoic acid, the analysis must consider the strategic introduction of the fluorine atom and the control of the double bond geometry.

A primary disconnection strategy would involve the carbon-fluorine (C-F) bond. This suggests a precursor such as a β-ketoester, which can be selectively fluorinated at the α-position. Another key disconnection is across the carbon-carbon double bond, suggesting an olefination reaction, such as a Wittig or Horner-Wadsworth-Emmons (HWE) reaction, as a late-stage step to establish the required stereochemistry. youtube.com

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound.

Disconnect C-F bond: This leads back to a precursor like ethyl 2-formyl-3-methylbutanoate or, more practically, an enolate or silyl (B83357) enol ether derived from ethyl 3-methylbut-2-enoate, which can undergo electrophilic fluorination. nih.gov

Disconnect C=C bond (via Wittig/HWE): This approach would involve reacting a fluorinated phosphonate (B1237965) ylide with a ketone (acetone) or an aldehyde. This is a powerful method for controlling the E/Z geometry of the resulting alkene. youtube.com

Simplify Precursors: The precursors from these disconnections can be traced back to simple starting materials like 3-methylbut-2-enoic acid (senecioic acid) google.comglpbio.com, acetone, and a fluorinating agent.

This analytical approach allows chemists to devise multiple synthetic routes and choose the most efficient and selective one based on available reagents and desired stereochemical outcomes. youtube.com

Development and Optimization of Novel Synthetic Pathways

The development of new synthetic routes for this compound focuses on achieving high selectivity and yield.

Introducing a fluorine atom at the α-position of a carboxylic acid derivative requires precise control to avoid side reactions. Electrophilic fluorination is a common and effective strategy. This involves the reaction of an enol or enolate equivalent of the substrate with an electrophilic fluorine source ("F+").

A key precursor is an ester of 3-methylbut-2-enoic acid, such as ethyl 3-methylbut-2-enoate. This can be converted into its corresponding silyl ketene (B1206846) acetal. The reaction of this electron-rich intermediate with an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI), can introduce the fluorine atom at the desired α-position with high regioselectivity. nih.govrsc.org This approach avoids the harsh conditions often associated with nucleophilic fluorination. nih.gov

Fluorinating AgentAbbreviationTypical ConditionsSelectivity
N-FluorobenzenesulfonimideNFSIBase (e.g., LiHMDS), THF, -78 °CHigh for α-fluorination of enolates
Selectfluor®F-TEDA-BF₄Acetonitrile, Room TemperatureEffective for various substrates
Acetyl HypofluoriteAcOFPrepared in-situ from F₂, AcONaFast, suitable for electrophilic addition

This table presents common electrophilic fluorinating agents that could be adapted for the synthesis of α-fluoro carboxylic acid derivatives.

The challenge lies in controlling the chemoselectivity, as addition to the double bond can compete with the desired α-substitution. Optimizing reaction conditions such as temperature, solvent, and the choice of base and fluorinating agent is crucial for success. rsc.org

The geometry of the C=C double bond in this compound is a critical aspect of its structure. Achieving stereocontrol to selectively produce either the E or Z isomer is a significant synthetic challenge.

Several strategies can be employed:

Stereoselective Elimination: A precursor containing a fluorine atom and a suitable leaving group on adjacent carbons can undergo elimination. The stereochemical outcome (E2 elimination) is often dependent on the conformation of the substrate, which can be influenced by steric factors or the choice of base. rsc.org

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: The HWE reaction, using a fluorinated phosphonate ester, is particularly powerful for controlling alkene geometry. Stabilized ylides, which would be the case for a fluorinated phosphonate, generally favor the formation of the E-alkene. By modifying the phosphonate reagent and reaction conditions, it is possible to influence the E/Z ratio. youtube.com

Metal-Catalyzed Cross-Coupling: The stereochemistry of a pre-formed vinyl halide or vinyl boronate can be retained during a subsequent coupling reaction to build the final molecule. For example, a stereodefined (E)- or (Z)-vinyl iodide can be coupled with a suitable partner. nih.govnsf.gov

Chiral Auxiliaries: For related systems, chiral auxiliaries have been used to direct the stereochemical outcome of reactions, achieving high diastereoselectivity in the formation of fluoroalkene dipeptide isosteres. rsc.org A similar principle could be applied by attaching a chiral auxiliary to the carboxylic acid group during the synthesis.

Modern catalysis offers powerful tools for fluorination and for constructing the carbon skeleton of the target molecule.

Metal-Catalyzed Methods:

Copper-Catalyzed Reactions: Copper catalysts have been shown to be effective in various fluorination reactions. For example, copper(I) iodide can catalyze the coupling of vinyl iodides with formamide, which could be a step in a multi-step synthesis of a related structure. nih.govnsf.gov Copper-catalyzed difluoroalkylation-hydrolysis-dehydrofluorination sequences have also been developed to produce β-fluoroenones. researchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions that can form C-C bonds. A Pd-catalyzed Heck-type reaction could potentially be used to couple a fluorinated alkene with another fragment. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysts are known for their ability to catalyze challenging cross-coupling reactions and can be used in the asymmetric reduction of β-fluoroenones to access chiral fluoroallylic alcohols, which are versatile intermediates. researchgate.net

Organocatalytic Methods:

Organocatalysis avoids the use of potentially toxic and expensive metals. Chiral Brønsted acids have emerged as powerful catalysts for enantioselective reactions. scienceopen.com

Iodine-based catalysis, specifically using an I(I)/I(III) catalytic cycle, has been developed for the highly regioselective fluorination of allenes using an inexpensive HF source. researchgate.netbohrium.com This highlights the potential of organocatalysis to activate simple fluorine sources.

The synthesis of the target molecule relies on the efficient preparation of key precursors.

3-Methylbut-2-enoic Acid and its Esters: The non-fluorinated parent acid, 3-methylbut-2-enoic acid (also known as senecioic acid), is a logical starting point. glpbio.commatrix-fine-chemicals.com It can be synthesized via the haloform reaction of mesityl oxide. google.com Esterification, for instance with ethanol (B145695) under acidic conditions, provides the corresponding ethyl ester, a direct precursor for α-fluorination strategies.

Fluorinated Building Blocks: An alternative approach involves using simpler, commercially available fluorinated building blocks. For example, methyl 2-fluoro-3-hydroxypropionate can be synthesized from methyl fluoroacetate (B1212596) and dimethyl oxalate. google.com While not a direct precursor, this demonstrates the synthesis of α-fluoro ester motifs from simple starting materials. Another related precursor is 2-fluoroacrylic acid, which can be derived from 2-fluoro-3-hydroxypropionic acid. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry aims to make the synthesis of this compound more environmentally benign, safer, and more efficient. researchgate.netunibo.it

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like catalytic additions and cycloadditions are inherently more atom-economical than substitution or elimination reactions that generate stoichiometric byproducts.

Use of Safer Solvents and Reagents: The ideal synthesis would use non-toxic, renewable solvents like water or ethanol and avoid hazardous reagents. For example, replacing highly toxic fluorinating agents with safer alternatives or using catalytic amounts of a reagent instead of stoichiometric amounts is a key goal. eurekalert.org

Catalysis: The use of catalytic methods (both metal- and organocatalysis) is a cornerstone of green chemistry. Catalysts can enable reactions to proceed under milder conditions, reduce the amount of waste generated, and allow for the development of more selective transformations. nih.govscienceopen.com

Biocatalysis: The use of enzymes as catalysts offers significant advantages in terms of selectivity and mild reaction conditions. rsc.org For instance, the biocatalytic synthesis of a related compound, 2-fluoro-3-hydroxypropionic acid, has been demonstrated using whole-cell transformation in E. coli. nih.gov This approach uses renewable feedstocks and operates in water under ambient conditions, representing a very green synthetic strategy. A similar enzymatic or microbial pathway could potentially be developed for this compound or its precursors.

By integrating these principles, the environmental footprint of synthesizing this complex fluorinated molecule can be significantly reduced.

Atom Economy and Waste Minimization in Synthetic Design

The principles of atom economy, which focus on maximizing the incorporation of all materials used in the synthesis into the final product, are central to the development of sustainable methods for producing this compound. Traditional synthetic routes often involve multi-step processes with the use of stoichiometric reagents, leading to significant waste generation.

Recent research has focused on designing synthetic pathways that minimize byproducts. One approach involves the direct fluorination of a suitable precursor, thereby reducing the number of reaction steps. For instance, the development of catalytic methods that can directly introduce a fluorine atom into the molecule at a late stage of the synthesis is a key area of investigation.

Another critical aspect of waste minimization is the reduction of solvent and purification aid usage. This can be achieved through the development of solvent-free reaction conditions or the use of immobilized catalysts that can be easily separated from the reaction mixture and recycled.

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Key Reagents Atom Economy (%) Key Waste Products
Traditional Halex Reaction Halogenated precursor, Fluoride (B91410) source (e.g., KF)Low to ModerateHalide salts, Organic byproducts
Direct Fluorination 3-methylbut-2-enoic acid, Electrophilic fluorinating agentModerate to HighReagent byproducts
Biocatalytic Synthesis 2-fluoromalonic acid, EnzymesHighMinimal, primarily aqueous waste

Solvent Selection and Alternative Reaction Media (e.g., Aqueous, Solvent-Free Systems)

The choice of solvent plays a crucial role in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic, posing significant environmental and safety risks. Consequently, there is a growing interest in the use of alternative reaction media for the synthesis of this compound.

Aqueous synthesis is a particularly attractive option due to the low cost, non-flammability, and low toxicity of water. While the solubility of organic substrates in water can be a challenge, the use of phase-transfer catalysts or co-solvents can often overcome this limitation.

Solvent-free reactions represent the ideal scenario from a green chemistry perspective. These reactions are typically conducted by grinding the solid reactants together or by heating them in the absence of a solvent. This approach not only eliminates solvent waste but can also lead to faster reaction times and higher yields.

Recent studies have explored biocatalytic approaches for the synthesis of related fluorinated compounds, such as 2-fluoro-3-hydroxypropionic acid, in aqueous media using whole-cell systems. nih.govfrontiersin.orgnih.gov These methods offer the potential for highly selective and environmentally benign production routes. nih.govfrontiersin.orgnih.gov

Table 2: Properties of Solvents Used in the Synthesis of Fluorinated Organic Compounds

Solvent Boiling Point (°C) Toxicity Environmental Impact
Dichloromethane 39.6HighHigh
Toluene 110.6HighHigh
Water 100LowLow
Ethanol 78.37LowLow

Sustainable Reagent and Catalyst Development

The development of sustainable reagents and catalysts is a cornerstone of green chemistry and is highly relevant to the synthesis of this compound. This involves replacing hazardous and stoichiometric reagents with safer, more efficient, and recyclable alternatives.

In the context of fluorination reactions, there is a move away from traditional fluorinating agents that are often corrosive or produce significant amounts of waste. The development of solid-supported fluorinating agents and the use of catalytic amounts of fluoride sources are promising areas of research.

Catalysis is key to improving the sustainability of chemical processes. The use of catalysts can enable reactions to proceed under milder conditions, with higher selectivity, and with lower energy consumption. For the synthesis of this compound, research is ongoing to develop robust and recyclable catalysts, including both homogeneous and heterogeneous systems. Biocatalysis, using enzymes or whole microorganisms, is also emerging as a powerful tool for the synthesis of fluorinated molecules, offering high selectivity and mild reaction conditions. nih.govfrontiersin.orgnih.gov For instance, the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid has been demonstrated using E. coli. nih.govfrontiersin.orgnih.gov

Table 3: Comparison of Catalytic Systems

Catalyst Type Advantages Disadvantages
Homogeneous Catalysts High activity and selectivityDifficult to separate and recycle
Heterogeneous Catalysts Easy separation and recyclingOften lower activity than homogeneous counterparts
Biocatalysts (Enzymes) High selectivity, mild reaction conditionsCan be sensitive to reaction conditions, substrate scope may be limited

Mechanistic Elucidation of Reactions Involving 2 Fluoro 3 Methylbut 2 Enoic Acid

Investigation of Reaction Mechanisms for the Formation of 2-Fluoro-3-methylbut-2-enoic Acid

The synthesis of α-fluoro-α,β-unsaturated carboxylic acids like this compound can be approached through various mechanistic routes. Understanding these pathways is crucial for optimizing reaction conditions and achieving desired stereoselectivity.

Radical Processes in Fluoroalkene Formation

Radical fluorination presents a powerful, complementary strategy to traditional nucleophilic and electrophilic methods for creating C-F bonds. wikipedia.org In the context of forming compounds like this compound, a key radical-based approach is decarboxylative fluorination. This method involves the conversion of a suitable carboxylic acid precursor into a carbon-centered radical, which is then trapped by a fluorine source. wikipedia.orgnih.gov

Visible-light photoredox catalysis has emerged as a mild and efficient way to initiate such transformations. nih.gov In a typical cycle, a photocatalyst, upon absorbing light, can oxidize a carboxylate to a carboxyl radical. This intermediate readily undergoes extrusion of carbon dioxide to generate an alkyl radical. This radical can then be fluorinated by an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, which act as fluorine atom transfer agents. wikipedia.orgnih.gov For instance, the fluorodecarboxylation of aliphatic carboxylic acids has been successfully demonstrated using this principle. nih.gov

The general mechanism can be summarized as follows:

Formation of a carbon-centered radical from a precursor.

Reaction of the radical with a fluorine atom source.

The efficiency of these radical processes can be influenced by the stability of the radical intermediate. For example, substrates that form stabilized radical intermediates, such as benzylic radicals, may react more rapidly. nih.gov

Acid-Catalyzed Pathways and Protonation Effects

Acid catalysis plays a significant role in many reactions leading to α,β-unsaturated systems. In the context of α-fluoro-α,β-unsaturated acids, acid-catalyzed additions to the double bond are mechanistically insightful. For example, the addition of hydrogen halides to α,β-unsaturated acids proceeds via protonation of the carbonyl oxygen. libretexts.org This initial protonation creates a resonance-stabilized conjugate acid, which delocalizes the positive charge across the oxygen and the β-carbon. libretexts.org

A subsequent nucleophilic attack at the electrophilic β-carbon leads to the formation of the addition product. libretexts.org This principle of activating the α,β-unsaturated system through carbonyl protonation is fundamental.

In a related context, the fluorocyclization of unsaturated carboxylic acids, promoted by reagents like difluoroiodotoluene, highlights the importance of the carboxylic acid group's pKa. nih.govfrontiersin.org Computational studies suggest a "cyclization first, fluorination later" mechanism for unsaturated carboxylic acids, where the substrate undergoes a facile 5-exo-trig cyclization after activation by the hypervalent iodine reagent, followed by fluorination to yield a lactone. nih.govfrontiersin.org This contrasts with unsaturated alcohols, which appear to follow a "fluorination first, cyclization later" pathway. The acidity of the carboxylic acid functional group is a key factor in determining which mechanistic pathway is preferred. nih.gov

Transition State Analysis and Reaction Coordinate Modeling

For the formation of fluoroalkenes via Wittig-type reactions, density functional theory (DFT) calculations have been used to elucidate the reaction pathway. For example, in the formation of gem-difluoroalkenes, the nucleophilic attack of an α-carbanion on a carbonyl group proceeds through a transition state leading to a betaine (B1666868) intermediate. The subsequent retro-[2+2] elimination to form the alkene and a phosphine (B1218219) oxide is often the rate-determining step, driven by the formation of the strong P=O bond. acs.org

In the case of the reduction of gem-difluoroalkenes to monofluoroalkenes, transition state modeling can explain the observed stereoselectivity. The computed transition state for the hydride transfer often involves the chelation of a metal cation, which orients the reactants to favor the formation of the E-isomer. acs.org Similarly, in the fluorocyclization of unsaturated carboxylic acids, DFT calculations have been crucial in comparing the energy barriers of competing pathways ("fluorination first" vs. "cyclization first"), thereby explaining the observed product selectivity. nih.govfrontiersin.org These studies underscore the utility of computational modeling in predicting and rationalizing the outcomes of complex fluorination reactions.

Mechanistic Aspects of Transformations Initiated by this compound

The reactivity of this compound is dominated by its α,β-unsaturated system and the carboxylic acid functionality. The fluorine atom at the α-position significantly modulates the electronic properties of the molecule.

Nucleophilic Additions to the α,β-Unsaturated System

The carbon-carbon double bond in α,β-unsaturated carbonyl compounds is electron-deficient due to the electron-withdrawing nature of the carbonyl group. This makes the β-carbon susceptible to attack by nucleophiles in a process known as nucleophilic conjugate addition or Michael addition. wikipedia.orgpressbooks.pub The presence of an α-fluoro substituent further enhances the electrophilicity of the double bond.

The mechanism of conjugate addition involves the attack of a nucleophile at the β-position, leading to the formation of a resonance-stabilized enolate intermediate. wikipedia.org This intermediate can then be protonated, typically at the α-carbon, to yield the final saturated product. wikipedia.orgpressbooks.pub

Table 1: Nucleophiles in Conjugate Addition Reactions
Nucleophile TypeExampleProduct Type
AminesMethylamineβ-Amino acid derivative
ThiolatesBenzylmercaptanβ-Thioether acid derivative
EnolatesDiethyl malonate carbanionAdduct with a new C-C bond
OrganocupratesGilman reagents (R₂CuLi)β-Alkylated acid derivative

This table presents examples of nucleophiles that can participate in conjugate addition reactions with α,β-unsaturated systems. wikipedia.orgpressbooks.pub

The choice of nucleophile and reaction conditions can influence whether a 1,2-addition (to the carbonyl group) or a 1,4-addition (conjugate addition) occurs. Strong, hard nucleophiles like Grignard reagents tend to favor 1,2-addition, while softer nucleophiles like cuprates and thiolates typically yield the 1,4-addition product. pressbooks.publibretexts.org

Electrophilic Reactions and Carboxylic Acid Group Reactivity

The carboxylic acid group in this compound can undergo a range of characteristic reactions. These include deprotonation to form a carboxylate salt, esterification with alcohols under acidic conditions (Fischer esterification), and conversion to an acid chloride using reagents like thionyl chloride. jackwestin.com The hydroxyl group of the carboxylic acid is a poor leaving group, so its conversion to a better leaving group is often a prerequisite for substitution reactions. msu.edu

The double bond can also participate in electrophilic reactions. For instance, intramolecular addition of the carboxyl group to the double bond, initiated by an electrophile like a proton or iodine, can lead to the formation of a lactone (a cyclic ester). libretexts.orgmsu.edu

Reduction of the carboxylic acid group requires powerful reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding primary alcohol. jackwestin.commsu.edu The reaction proceeds via nucleophilic addition of hydride to the carbonyl carbon. msu.edu

Table 2: Reactions of the Carboxylic Acid Moiety
Reaction TypeReagent(s)Product Functional Group
EsterificationAlcohol, Acid catalystEster
Acid Chloride FormationSOCl₂ or (COCl)₂Acid Chloride
ReductionLiAlH₄ then H₂OPrimary Alcohol
Amide FormationAmine, DCCAmide

This table summarizes common transformations of the carboxylic acid group. jackwestin.com

Advanced Spectroscopic and Stereochemical Investigations of 2 Fluoro 3 Methylbut 2 Enoic Acid

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the elucidation of the three-dimensional structure of molecules in solution. For 2-Fluoro-3-methylbut-2-enoic acid, a combination of one-dimensional and multi-dimensional NMR techniques would be employed to determine its configuration and preferred conformation.

Multi-dimensional NMR experiments are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for determining the stereochemistry of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. For this compound, this would primarily show correlations between the protons of the two methyl groups and potentially long-range couplings.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the protons of the methyl groups and the olefinic carbons (C2 and C3), as well as the carboxyl carbon (C1). These correlations are invaluable for confirming the carbon skeleton. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of nuclei. For this compound, a key application of NOESY would be to determine the E/Z stereochemistry of the double bond. A cross-peak between the fluorine atom and the protons of one of the methyl groups, or between the two methyl groups, would provide definitive evidence for their relative spatial arrangement. The observation of a Nuclear Overhauser Effect (NOE) between the fluorine and a methyl group would suggest a Z-configuration, while an NOE between the two methyl groups might indicate an E-configuration, depending on which methyl group is being considered. biophysics.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC CorrelationsKey NOESY Correlations
C1 (COOH)10-12 (broad s)165-175H of CH₃ groups-
C2-140-150 (d, ¹JCF)H of CH₃ groupsF, H of CH₃ groups
C3-120-130 (d, ²JCF)H of CH₃ groupsH of CH₃ groups
C4 (CH₃)1.8-2.2 (s or d)20-30C2, C3H of C5
C5 (CH₃)1.8-2.2 (s or d)20-30C2, C3H of C4
F---H of CH₃ group(s)

Note: Predicted chemical shifts and coupling constants are based on data for structurally similar compounds such as 2-methylbut-2-ene and other fluorinated α,β-unsaturated carboxylic acids. pdx.edudocbrown.info The actual values may vary.

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. biophysics.org The chemical shift of the fluorine atom in this compound would be indicative of its electronic environment. The fluorine atom is directly attached to a double bond and is in conjugation with a carbonyl group, which would influence its chemical shift.

The ¹⁹F NMR spectrum would likely show a singlet or a multiplet depending on the through-space or through-bond couplings with the nearby methyl protons. The coupling constants (JHF) would provide further structural information. The chemical shift would be sensitive to solvent effects and the state of protonation of the carboxylic acid. dovepress.com

Table 2: Predicted ¹⁹F NMR Data for this compound

ParameterPredicted Value
Chemical Shift (δ)-100 to -150 ppm (relative to CFCl₃)
MultiplicitySinglet or multiplet (due to coupling with CH₃ protons)
Coupling Constants (J)³JHF or ⁴JHF couplings may be observed

Note: The predicted chemical shift range is based on typical values for vinylic fluorides. The exact value is highly dependent on the molecular geometry and electronic structure. ucsb.edu

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and intermolecular interactions such as hydrogen bonding.

In the FTIR and Raman spectra of this compound, characteristic vibrational modes would be observed. The strong, broad absorption in the FTIR spectrum between 2500 and 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, indicative of hydrogen-bonded dimers in the solid state or in concentrated solutions. The C=O stretching vibration of the carboxylic acid would appear as a strong band around 1700 cm⁻¹. The C=C stretching vibration, being part of a conjugated system, is expected in the 1640-1680 cm⁻¹ region. The C-F stretching vibration typically appears as a strong band in the 1000-1300 cm⁻¹ region. nih.govresearchgate.net

Raman spectroscopy would be complementary to FTIR, particularly for the C=C double bond and the symmetric vibrations of the molecule.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (FTIR)Expected Intensity (Raman)
O-H stretch (H-bonded)2500-3300Strong, BroadWeak
C-H stretch (methyl)2850-3000MediumMedium
C=O stretch1680-1720StrongMedium
C=C stretch1640-1680MediumStrong
C-F stretch1000-1300StrongWeak

X-ray Crystallographic Analysis of this compound Derivatives for Solid-State Structure Determination

While no crystal structure of this compound itself has been reported, X-ray crystallographic analysis of a suitable crystalline derivative (e.g., an ester or an amide) would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. Such an analysis would unambiguously determine the E/Z configuration of the double bond and reveal details about the packing of the molecules in the crystal lattice, including any hydrogen bonding networks.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment of Enantiomeric Forms (if applicable)

This compound is not chiral and therefore would not exhibit electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) signals. However, if a chiral center were introduced into the molecule, for example, by derivatization with a chiral alcohol to form a chiral ester, then chiroptical techniques could be employed.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. For a chiral derivative, the ECD spectrum would provide information about the stereochemistry around the chromophore, which in this case is the α,β-unsaturated carboxylic acid system.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD and measures the differential absorption of left and right circularly polarized infrared light. hindsinstruments.comjascoinc.com VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.govresearchgate.netfigshare.com For a chiral derivative of this compound, the VCD spectrum, in conjunction with quantum chemical calculations, could be used to establish its absolute stereochemistry.

Theoretical and Computational Chemistry Studies of 2 Fluoro 3 Methylbut 2 Enoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-fluoro-3-methylbut-2-enoic acid, these calculations would reveal how the interplay between the fluorine atom, the double bond, and the carboxylic acid group dictates its electronic character and reactivity.

Density Functional Theory (DFT) Studies on Ground State Geometries and Stability

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometric and electronic properties of molecules. A DFT study of this compound would begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms (the ground state). This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is located.

Different combinations of exchange-correlation functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d,p), aug-cc-pVTZ) would be tested to ensure the accuracy of the results. The stability of the optimized geometry would be confirmed by performing a frequency calculation; the absence of imaginary frequencies indicates that the structure is a true energy minimum. The resulting data would include precise bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For this compound, an FMO analysis would calculate the energies of these orbitals. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The analysis would also map the spatial distribution of the HOMO and LUMO across the molecule, identifying the specific atoms that are the primary sites for nucleophilic and electrophilic attack.

Electrostatic Potential (ESP) Surface Mapping for Reactivity Prediction

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. This map uses a color scale to indicate different potential values: regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the ESP map would likely show a significant negative potential around the oxygen atoms of the carboxylic acid group, indicating these are prime sites for interaction with electrophiles. A positive potential might be observed near the acidic hydrogen of the carboxyl group. The influence of the electron-withdrawing fluorine atom on the charge distribution across the carbon-carbon double bond would also be a key feature of the ESP map.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms. By modeling the reaction of this compound with another reactant, it is possible to map out the entire reaction pathway. This involves locating the transition state—the highest energy point along the reaction coordinate that connects reactants to products.

Calculations would determine the structure and energy of the transition state. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key factor in determining the reaction rate. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are often used to locate transition state structures. Intrinsic Reaction Coordinate (IRC) calculations would then be performed to confirm that the identified transition state correctly connects the desired reactants and products.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic properties of a molecule before it is synthesized or analyzed experimentally. For this compound, these predictions would be invaluable for its characterization.

Infrared (IR) Spectroscopy: Frequency calculations (the same used to confirm a minimum energy structure) yield the vibrational frequencies and intensities of the molecule. This produces a theoretical IR spectrum, where specific peaks can be assigned to the stretching and bending of particular bonds (e.g., C=O stretch, O-H stretch, C-F stretch).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted values can be compared to experimental spectra to aid in structure verification.

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation around single bonds. For a flexible molecule like this compound, particularly concerning the orientation of the carboxylic acid group relative to the rest of the molecule, multiple low-energy conformers may exist.

A potential energy surface (PES) scan can be performed by systematically rotating a specific dihedral angle (e.g., the C-C single bond of the carboxylic acid) and calculating the energy at each step. This identifies the most stable conformers (energy minima) and the rotational energy barriers between them. For a more exhaustive search, molecular dynamics simulations could be run, which simulate the movement of the atoms over time at a certain temperature, allowing the molecule to explore its conformational space more broadly.

Reactivity Profiles and Derivatization Strategies for 2 Fluoro 3 Methylbut 2 Enoic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the formation of a variety of functional groups.

The carboxylic acid functionality of 2-fluoro-3-methylbut-2-enoic acid can readily undergo esterification and amidation reactions. These transformations are fundamental in organic synthesis for creating esters and amides, respectively.

Esterification: In a typical esterification reaction, the carboxylic acid reacts with an alcohol in the presence of an acid catalyst. This process is often reversible, and reaction conditions can be manipulated to favor the formation of the ester product.

Amidation: Similarly, amidation involves the reaction of the carboxylic acid with an amine. This reaction often requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, to facilitate the formation of the amide bond.

These reactions are crucial for modifying the polarity and biological activity of the parent molecule, making them essential steps in the synthesis of new chemical entities.

The carboxylic acid group can be reduced to a primary alcohol, yielding a fluoro-allylic alcohol. This transformation is significant as it introduces a new reactive center into the molecule. The reduction of β-fluoroenones, which are structurally related to this compound, to 3-fluoroallylic alcohols has been achieved with high enantioselectivity using specific catalysts. researchgate.net This suggests that similar stereocontrolled reductions could be possible for this compound, providing access to chiral building blocks.

The resulting fluoro-allylic alcohols are versatile intermediates. The hydroxyl group can be further functionalized, for instance, through etherification, esterification, or conversion to a leaving group for subsequent nucleophilic substitution reactions. The allylic nature of the alcohol also allows for participation in various transition-metal-catalyzed cross-coupling reactions.

Reactions at the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is another key site for chemical reactions, enabling a wide array of transformations.

The double bond can act as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. masterorganicchemistry.com The reactivity of the double bond in this [4+2] cycloaddition is influenced by the electronic nature of its substituents. The presence of the electron-withdrawing carboxylic acid group and the fluorine atom can enhance the dienophilic character of the alkene. Furan derivatives, for example, have been shown to participate in Diels-Alder reactions, and this reactivity can be enhanced by converting carboxylic acid substituents to their carboxylate salts. rsc.org While specific studies on this compound as a dienophile are not extensively documented in the provided results, the general principles of Diels-Alder reactions suggest its potential to react with suitable dienes to form functionalized cyclohexene (B86901) derivatives. masterorganicchemistry.comdtu.dk

The carbon-carbon double bond readily undergoes addition reactions, where new atoms or groups are added across the double bond, leading to saturated derivatives. bhu.ac.inmsu.edu

Hydrogenation: The addition of hydrogen across the double bond, known as hydrogenation, results in the formation of 2-fluoro-3-methylbutanoic acid. msu.edu This reaction typically requires a metal catalyst, such as palladium or platinum.

Halogenation: Halogens like chlorine and bromine can add across the double bond to form vicinal dihalides. ksu.edu.sa This electrophilic addition reaction proceeds through a halonium ion intermediate.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond. masterorganicchemistry.com The boron atom adds to the less substituted carbon, and subsequent oxidation replaces the boron with a hydroxyl group. masterorganicchemistry.com This reaction offers a complementary regioselectivity to the direct acid-catalyzed hydration of alkenes. msu.edu

The table below summarizes the expected products from these addition reactions.

Reaction Reagent(s) Product
HydrogenationH₂, Catalyst (e.g., Pd/C)2-Fluoro-3-methylbutanoic acid
ChlorinationCl₂2,3-Dichloro-2-fluoro-3-methylbutanoic acid
BrominationBr₂2,3-Dibromo-2-fluoro-3-methylbutanoic acid
Hydroboration-Oxidation1. BH₃-THF 2. H₂O₂, NaOH2-Fluoro-3-hydroxy-3-methylbutanoic acid

Influence of the Fluorine Atom on Reactivity and Stereoselectivity

The presence of a fluorine atom on the double bond significantly influences the reactivity and stereoselectivity of the reactions involving this compound. researchgate.netrsc.org Fluorine is a highly electronegative atom, and its electron-withdrawing inductive effect can polarize the double bond, making it more susceptible to nucleophilic attack.

In electrophilic addition reactions, the fluorine atom can influence the stability of the carbocation intermediate, thereby directing the regioselectivity of the addition. ksu.edu.sa The steric bulk of the fluorine atom can also play a role in directing the stereochemical outcome of reactions by influencing the approach of reagents. nih.gov For instance, in reactions leading to the formation of new stereocenters, the fluorine atom can favor the formation of one stereoisomer over another. The unique electronic properties of fluorine can also be exploited to explore novel chemical transformations that are not observed in their non-fluorinated counterparts. researchgate.netrsc.org

Examination of Electronic and Steric Effects of Fluorine

The introduction of a fluorine atom at the C2 position of this compound significantly alters the electronic and steric landscape of the molecule, thereby influencing its reactivity and the regio- and stereochemical outcome of its reactions. The high electronegativity of fluorine (Pauling scale value of 3.98) exerts a powerful electron-withdrawing inductive effect (-I effect) on the α,β-unsaturated system. This effect polarizes the C-F bond, creating a partial positive charge on the carbon atom and a partial negative charge on the fluorine atom.

This strong inductive withdrawal of electron density by the fluorine atom has a profound impact on the reactivity of the double bond and the carbonyl group. The electron density of the C=C double bond is reduced, making it less susceptible to electrophilic attack compared to its non-fluorinated counterpart, 3-methylbut-2-enoic acid. Conversely, the electrophilicity of the β-carbon is enhanced, making the molecule more susceptible to nucleophilic conjugate addition.

From a steric perspective, the fluorine atom is relatively small, with a van der Waals radius of approximately 1.47 Å, which is only slightly larger than that of a hydrogen atom (1.20 Å). Consequently, the steric hindrance imposed by the fluorine atom at the C2 position is generally considered to be minimal and less significant than its electronic effects in dictating the reactivity of the molecule. However, in certain transition states, particularly in enzyme-catalyzed reactions or reactions involving bulky reagents, even the modest size of the fluorine atom can play a role in directing the approach of a reactant.

The interplay of these electronic and steric factors is crucial in determining the reactivity profiles and derivatization strategies for this compound. For instance, in nucleophilic addition reactions, the regioselectivity is strongly influenced by the electron-withdrawing nature of the fluorine, which directs the nucleophile to the β-position.

Stereocontrol via Fluorine Directing Effects

The fluorine atom in this compound can exert significant control over the stereochemical course of reactions, a phenomenon known as the "fluorine directing effect." This effect arises from a combination of the electronic and steric properties of the fluorine atom and can be exploited to achieve high levels of diastereoselectivity and enantioselectivity in various transformations.

One of the key ways fluorine influences stereocontrol is through its ability to modulate the conformation of the molecule and the transition states of its reactions. The strong C-F bond and the electronegativity of fluorine can lead to specific conformational preferences that favor the approach of a reagent from a particular face of the molecule.

In the context of derivatization strategies, the fluorine directing effect can be particularly valuable in reactions such as catalytic hydrogenations, epoxidations, and conjugate additions. For example, in the hydrogenation of the double bond, the fluorine atom can influence the facial selectivity of hydrogen delivery from the catalyst surface. Depending on the catalyst and reaction conditions, the hydrogen atoms may add preferentially syn or anti to the fluorine atom.

While specific documented examples for this compound are limited in publicly available literature, general principles observed for structurally similar α-fluoro-α,β-unsaturated carbonyl compounds can be extrapolated. For instance, in conjugate addition reactions with chiral nucleophiles or in the presence of chiral catalysts, the fluorine atom can play a crucial role in establishing the stereochemistry of the newly formed stereocenters. The electronic interaction between the fluorine atom and the incoming nucleophile or catalyst can stabilize one transition state over another, leading to a high degree of stereoselectivity.

The development of stereocontrolled synthetic methodologies for fluorinated molecules is an active area of research. Strategies often involve the use of chiral auxiliaries, chiral catalysts, or substrate control where the inherent stereochemistry of a fluorinated starting material directs the outcome of subsequent reactions. In the case of this compound, derivatization of the carboxylic acid to a chiral ester or amide could be a viable strategy to introduce a chiral auxiliary that, in concert with the directing effect of the fluorine atom, could enable highly stereoselective transformations at the double bond.

Applications of 2 Fluoro 3 Methylbut 2 Enoic Acid in Specialized Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Fluorinated Organic Scaffolds.nih.gov

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. researchgate.net Consequently, fluorinated organic compounds have found widespread applications in pharmaceuticals, agrochemicals, and materials science. semanticscholar.orgresearchgate.net 2-Fluoro-3-methylbut-2-enoic acid serves as a valuable building block in the synthesis of more complex fluorinated molecules due to the unique reactivity conferred by the fluorine atom and the carboxylic acid functionality.

Precursor for Fluorinated Heterocyclic Compounds.e-bookshelf.de

Fluorinated heterocyclic compounds are a particularly important class of molecules, with many exhibiting potent biological activities. mdpi.comsigmaaldrich.com this compound can be utilized as a starting material for the synthesis of various fluorinated heterocycles. The presence of both an electron-withdrawing fluorine atom and a versatile carboxylic acid group allows for a range of cyclization strategies.

For instance, the carboxylic acid can be converted into other functional groups, such as amides or esters, which can then participate in intramolecular reactions to form heterocyclic rings. The fluorine atom can influence the regioselectivity and stereoselectivity of these cyclizations, leading to the formation of specific isomers. Methods for synthesizing fluorinated heterocycles often involve cycloaddition reactions, where the fluorinated component can act as a dienophile or dipolarophile. semanticscholar.orgtakasago.com

Table 1: Examples of Fluorinated Heterocyclic Scaffolds Potentially Accessible from this compound

Heterocyclic CorePotential Synthetic Strategy
Fluorinated PyridinonesAmidation followed by intramolecular cyclization
Fluorinated LactonesReduction of the carboxylic acid and subsequent intramolecular esterification
Fluorinated PyrrolidinesConversion to an α,β-unsaturated amide followed by conjugate addition and cyclization
Fluorinated ThiophenesConversion to a thioamide and subsequent cyclization reactions

This table presents hypothetical synthetic pathways and is for illustrative purposes.

Building Block for Stereoselective Synthesis of Fluoro-Chiral Centers.glpbio.comresearchgate.net

The creation of chiral centers containing a fluorine atom is a significant challenge in synthetic organic chemistry. This compound, being a prochiral molecule, presents an opportunity for asymmetric transformations to generate such stereocenters. The double bond can be subjected to various stereoselective reactions, including asymmetric hydrogenation, dihydroxylation, or epoxidation, to introduce new chiral centers with high enantiomeric excess.

The resulting chiral building blocks, containing a fluorinated stereocenter, are valuable intermediates for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. The development of catalytic asymmetric methods is crucial for the efficient and selective synthesis of these valuable compounds. researchgate.net

Table 2: Potential Stereoselective Reactions of this compound

Reaction TypePotential Chiral ProductCatalyst Type
Asymmetric Hydrogenation2-Fluoro-3-methylbutanoic acidChiral transition metal complex (e.g., Rh, Ru)
Asymmetric Dihydroxylation2-Fluoro-2,3-dihydroxy-3-methylbutanoic acidOsmium tetroxide with a chiral ligand
Asymmetric Epoxidation2-Fluoro-2,3-epoxy-3-methylbutanoic acidChiral ketone or metal complex
Asymmetric Michael AdditionFunctionalized 2-fluoro-3-methylalkanoic acid derivativesChiral organocatalyst or metal complex

This table illustrates potential asymmetric transformations and is for conceptual purposes.

Utilization in Monomer Synthesis for Specialty Polymers.

Fluoropolymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. This compound and its derivatives can serve as monomers for the synthesis of specialty fluorinated polymers. The presence of the fluorine atom can impart desirable properties to the resulting polymer.

The carboxylic acid functionality can be readily converted to other polymerizable groups, such as esters or amides. The resulting monomers can then be polymerized through various mechanisms, including free radical, anionic, or ring-opening polymerization, to produce a range of fluorinated polymers with tailored properties. These specialty polymers can find applications in advanced materials, coatings, and biomedical devices.

Exploration of Enzyme-Catalyzed Biotransformations (Focus on Chemical Transformations, not biological effects).

Enzymes are powerful catalysts that can perform chemical transformations with high selectivity and under mild reaction conditions. The use of enzymes in organic synthesis, known as biotransformation, has gained significant attention.

Substrate Scope in Enzymatic Derivatization

This compound can be explored as a substrate for various enzymatic reactions to produce valuable chiral building blocks and other derivatives. Lipases, for example, are known to catalyze the hydrolysis of esters, and could potentially be used for the kinetic resolution of racemic esters derived from this compound. Other enzymes, such as oxidoreductases, could be employed for the stereoselective reduction of the double bond.

The substrate scope of these enzymes can be investigated to understand how the presence of the fluorine atom affects their activity and selectivity. This exploration can lead to the development of efficient and environmentally friendly methods for the synthesis of valuable fluorinated compounds. The enzymatic hydrolysis of related methyl 2-fluoro-2-arylpropionates has been shown to be influenced by the electronic nature of the substituents.

Table 3: Potential Enzyme-Catalyzed Transformations of this compound Derivatives

Enzyme ClassTransformationPotential Product
LipaseKinetic resolution of a racemic esterEnantiomerically enriched ester and acid
EsteraseHydrolysis of an esterThis compound
OxidoreductaseStereoselective reduction of the C=C double bondEnantiomerically enriched 2-fluoro-3-methylbutanoic acid
LyaseAddition of a nucleophile to the C=C double bondFunctionalized 2-fluoro-3-methylbutanoic acid

This table outlines potential enzymatic reactions and is for conceptual purposes.

Future Directions and Emerging Research Avenues for 2 Fluoro 3 Methylbut 2 Enoic Acid

Development of Highly Asymmetric Synthetic Routes to Enantiomerically Pure Forms

The introduction of a stereocenter is a critical consideration in the synthesis of bioactive molecules, as different enantiomers of a chiral compound often exhibit distinct pharmacological and toxicological profiles. uwindsor.ca Asymmetric synthesis, which produces unequal amounts of stereoisomers, is therefore of paramount importance. uwindsor.ca While methods for the synthesis of 2-Fluoro-3-methylbut-2-enoic acid exist, a significant future challenge lies in the development of highly stereoselective routes to access its individual enantiomers in pure form.

The creation of chiral centers with defined geometry is a cornerstone of modern organic synthesis. uwindsor.ca Research in this area would likely focus on several established strategies that have been successful for other fluorinated compounds:

Chiral Catalysis: The use of chiral organocatalysts or transition-metal complexes to control the stereochemical outcome of the fluorination or a key bond-forming step. Organocatalytic methods have proven effective in the asymmetric synthesis of various fluorine-containing compounds. chimia.ch For instance, chiral primary amine catalysts have been used for asymmetric Michael additions to generate chiral fluoro-nitro esters. chimia.ch

Substrate Control: Employing a chiral substrate to direct the approach of reagents, thereby controlling the formation of a new stereocenter. This approach is fundamental to many asymmetric syntheses, including the formation of 1,3-diols with defined stereochemistry. uwindsor.ca

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct a stereoselective transformation, followed by its removal.

Future work will aim to adapt these principles to develop a practical and efficient enantioselective synthesis of this compound, which would significantly broaden its applicability in the synthesis of complex, stereochemically defined target molecules. The asymmetric reduction of β-fluoroenones to chiral 3-fluoroallylic alcohols represents a related promising strategy that could be explored. researchgate.net

Integration into Flow Chemistry Methodologies for Scalable Synthesis

Traditional batch synthesis, while suitable for laboratory-scale work, often faces challenges in scalability, safety, and reproducibility for industrial production. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers a compelling alternative. researchgate.net This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and greater consistency. researchgate.net

The integration of the synthesis of this compound into a continuous flow process is a logical next step for enabling its large-scale production. The benefits would include:

Enhanced Safety: Handling potentially hazardous fluorinating agents is safer in the small, contained volumes of a flow reactor.

Scalability: Production can be easily scaled up by running the system for longer periods or by "numbering up" (running multiple reactors in parallel).

Automation and Reproducibility: Automated flow systems enhance reproducibility and simplify the quality control process, which is crucial for producing active pharmaceutical ingredients (APIs). nih.gov

Research in this area would involve translating the optimal batch reaction conditions to a flow setup, potentially utilizing packed-bed reactors with immobilized reagents or catalysts to streamline the process and simplify purification. The development of flow procedures for other fluorinated compounds serves as a strong precedent for this approach. researchgate.netuvsq.fr

Exploration of Photoredox and Electrosynthesis Applications for Fluorination

In recent years, visible-light photoredox catalysis has emerged as a powerful and versatile tool in organic synthesis, enabling unique chemical transformations under exceptionally mild conditions. nih.govmdpi.com This methodology has been successfully applied to the synthesis of a wide range of fluorinated compounds. nih.govmdpi.com The generation of fluoroalkyl radicals or the facilitation of nucleophilic fluorination pathways under photoredox conditions offers new synthetic possibilities that are often complementary to traditional methods. nih.govuvsq.fr

Future research could explore the application of these modern synthetic methods to this compound:

Photoredox Catalysis: A photoredox-mediated strategy could be designed for the fluorination of a suitable precursor to the target molecule. These reactions are known for their high functional group tolerance and can often be performed at room temperature. nih.govmdpi.com The combination of photoredox catalysis with a continuous flow reactor has been demonstrated for the automated synthesis of radiolabeled aliphatic fluorides, highlighting the potential for creating efficient and automated systems. nih.gov

Electrosynthesis: Electrochemical methods provide another green and powerful platform for generating reactive species for fluorination reactions without the need for stoichiometric chemical oxidants or reductants.

The exploration of these cutting-edge techniques could lead to novel, more efficient, and environmentally benign synthetic routes to this compound and its derivatives.

Computational Design of Novel Derivatives with Tuned Reactivity Profiles

Computational chemistry has become an indispensable tool in the rational design of molecules with specific, desirable properties. By using computational models, researchers can predict a molecule's electronic structure, stability, reactivity, and potential biological activity before committing to laboratory synthesis.

For this compound, computational studies represent a significant avenue for future research. The goals of such studies would include:

Tuning Reactivity: Using methods like Density Functional Theory (DFT), researchers can model the effects of substituting different functional groups onto the core structure. This allows for the in silico design of derivatives with specifically tuned electronic properties and reactivity profiles, making them more suitable for certain synthetic applications.

Predicting Physicochemical Properties: Computational tools can accurately predict properties such as lipophilicity (logP), polar surface area, and solubility. The predicted collision cross section values for various adducts of this compound are already available, providing a baseline for such studies. uni.lu

Structure-Activity Relationship (SAR) Studies: If the compound is identified as a lead for a biological target, quantitative structure-activity relationship (QSAR) models can be built to guide the design of new analogues with potentially enhanced potency and improved pharmacokinetic properties.

By leveraging computational design, the development of novel derivatives of this compound can be accelerated, focusing synthetic efforts on candidates with the highest probability of success.

Data Table: Computed Properties of this compound

PropertyValueSource
Molecular Formula C₅H₇FO₂PubChem nih.gov
Molecular Weight 118.11 g/mol PubChem nih.gov
Monoisotopic Mass 118.04300762 DaPubChem nih.gov
XLogP3 0.9PubChem nih.gov
Hydrogen Bond Donor Count 1PubChem nih.gov
Hydrogen Bond Acceptor Count 2PubChem nih.gov
Rotatable Bond Count 1PubChem nih.gov
Topological Polar Surface Area 37.3 ŲPubChem nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-fluoro-3-methylbut-2-enoic acid, and how do reaction conditions influence yield?

  • Methodology :

  • Substitution reactions : Replace halogen atoms (e.g., chlorine in analogous compounds) using sodium hydroxide (NaOH) in aqueous solutions. For example, 2-chloro-3-methylbut-2-enoic acid can yield 3-methylbut-2-enoic acid under basic conditions . Fluorination may require specialized agents like KF or fluorinated electrophiles.
  • Oxidation : Use potassium permanganate (KMnO₄) under acidic/neutral conditions to oxidize allylic positions. Ensure inert solvents (e.g., CCl₄) to avoid side reactions .
  • Key considerations : Monitor steric hindrance from the methyl group and electronic effects of fluorine on reactivity.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

  • Methodology :

  • ¹⁹F NMR : Fluorine’s distinct chemical shift (~δ -120 to -150 ppm for CF₃ groups) differentiates it from chlorine or hydroxyl analogs .
  • IR spectroscopy : Confirm the carboxylic acid group (C=O stretch ~1700 cm⁻¹) and fluorine-induced shifts in C-F stretches (~1100-1250 cm⁻¹) .
  • Mass spectrometry : Look for molecular ion peaks at m/z ~132 (C₅H₇FO₂) and fragmentation patterns reflecting loss of CO₂ or HF.

Q. What are the typical reactivity patterns of α,β-unsaturated fluorinated carboxylic acids in nucleophilic additions?

  • Methodology :

  • Conjugate addition : Test reactions with amines or thiols in aprotic solvents (e.g., THF). Fluorine’s electron-withdrawing effect enhances electrophilicity at the β-carbon .
  • Diels-Alder reactions : Assess regioselectivity with dienes; fluorine may stabilize transition states via inductive effects. Compare yields with non-fluorinated analogs .

Advanced Research Questions

Q. How do steric and electronic effects of the fluorine substituent influence enzymatic inhibition studies compared to chloro or methyl analogs?

  • Methodology :

  • Enzyme kinetics : Compare IC₅₀ values of this compound with 2-chloro- or 2-methyl derivatives in assays (e.g., acetylcholinesterase inhibition). Fluorine’s small size and high electronegativity may enhance binding affinity but reduce metabolic stability .
  • Molecular docking : Use computational models to analyze hydrogen bonding and steric clashes in active sites .

Q. What experimental strategies resolve contradictions in reported biological activities of fluorinated α,β-unsaturated acids?

  • Methodology :

  • Meta-analysis : Compare literature data on antimicrobial or anti-inflammatory activities. Discrepancies may arise from impurity levels (e.g., residual solvents) or assay conditions (pH, temperature) .
  • Reproducibility protocols : Standardize synthesis (e.g., HPLC purity >98%) and bioassay parameters (e.g., cell lines, incubation times) to isolate substituent-specific effects .

Q. How can reaction conditions be optimized to minimize defluorination during catalytic coupling reactions?

  • Methodology :

  • Catalyst screening : Test palladium, nickel, or copper catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura). Fluorine’s stability varies with ligand choice and solvent polarity .
  • Kinetic studies : Monitor defluorination byproducts (e.g., HF) via pH titration or ¹⁹F NMR. Optimize temperature (25–60°C) and base strength (e.g., K₂CO₃ vs. CsF) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.